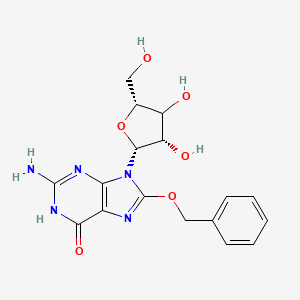

8-(Phenylmethoxy)guanosine

描述

Contextualizing 8-(Phenylmethoxy)guanosine within the Broader Landscape of Guanosine (B1672433) Analog Research

This compound, also known as 8-benzyloxyguanosine, is a chemically modified nucleoside, a derivative of the natural purine (B94841) nucleoside guanosine. It belongs to a broad class of compounds known as guanosine analogs, which are molecules that mimic the structure of guanosine but possess alterations in the purine base or the sugar moiety. medchemexpress.com These analogs are instrumental in various fields of biochemical and medicinal research. medchemexpress.com

The defining feature of this compound is the presence of a benzyloxy group (-OCH₂C₆H₅) attached to the 8th position of the guanine (B1146940) base. This modification imparts distinct chemical and physical properties compared to its parent molecule, guanosine. researchgate.net The introduction of the bulky and hydrophobic benzyloxy group at this position significantly influences its behavior, particularly its conformational preferences and interactions within nucleic acid structures. researchgate.net

Guanosine analog research is a vibrant area of study, with compounds being developed for a wide range of applications. Some analogs are designed as antiviral or anticancer agents, functioning by inhibiting DNA synthesis or inducing apoptosis. medchemexpress.com Others, like the fluorescent analog 2-aminopurine, serve as probes to study the structure and dynamics of nucleic acids. medchemexpress.com this compound and its deoxy-variant, 8-benzyloxy-2'-deoxyguanosine, are primarily utilized in the synthesis of modified oligonucleotides to investigate DNA and RNA conformation and stability. researchgate.net The presence of the 8-benzyloxy group has been shown to decrease the melting temperature (Tm) of RNA duplexes, indicating a reduction in their thermodynamic stability. researchgate.net

Significance of 8-Substituted Purine Nucleosides in Chemical Biology and Molecular Recognition

The strategic modification of purine nucleosides at the 8-position has emerged as a powerful tool in chemical biology and the study of molecular recognition. The C8 position of purines is not directly involved in the Watson-Crick hydrogen bonding that forms the rungs of the DNA double helix. researchgate.net This makes it an ideal site for introducing chemical modifications without completely disrupting the fundamental base-pairing interactions. researchgate.net

A key consequence of introducing bulky substituents at the 8-position of guanosine is the favoring of the syn conformation of the N-glycosidic bond, which connects the guanine base to the ribose sugar. researchgate.netpnas.orgunimi.it In contrast, the canonical B-form DNA and A-form RNA helices predominantly feature nucleosides in the anti conformation. researchgate.net This ability to dictate a specific conformation allows researchers to probe the structural requirements and consequences of different glycosidic torsion angles in various nucleic acid structures, such as G-quadruplexes. researchgate.netoup.com

8-substituted purine nucleosides have found diverse applications:

Fluorescent Probes: Some 8-substituted guanosines are highly fluorescent and are used as probes to study DNA folding, hybridization, and energy transfer processes. oup.comresearchgate.net

Therapeutic Agents: Certain 8-substituted guanosine and 2'-deoxyguanosine (B1662781) derivatives have been investigated for their potential to induce the differentiation of leukemia cells, suggesting a role in cancer therapy. nih.govacs.org

Enzyme Inhibition: Modifications at the 8-position can influence the interaction of nucleosides with enzymes, as seen in studies with sirtuins and purine nucleoside phosphorylases. unimi.itmdpi.com

The ability to modulate the conformational and recognition properties of nucleic acids through 8-substitution provides a versatile platform for designing novel tools and therapeutic agents.

Historical Development and Emerging Research Trajectories of Modified Nucleosides in Biochemical Investigations

The field of modified nucleosides has a rich history, dating back to the mid-20th century. Early work focused on naturally occurring modifications found in various types of RNA, such as tRNA and rRNA. beilstein-journals.orgpageplace.de These modifications, like 2'-O-methylation, were found to be widespread and play crucial roles in fundamental biological processes including transcription, translation, and splicing. beilstein-journals.org The discovery that urinary levels of modified nucleosides could be elevated in cancer patients spurred further interest in these molecules as potential biomarkers. pageplace.de

The 1970s saw the synthesis of the first ethenonucleosides, a class of fluorescently labeled nucleosides that proved invaluable as probes for studying enzyme mechanisms and the three-dimensional structures of DNA and RNA. frontiersin.org Over the decades, chemists have developed a vast arsenal (B13267) of synthetic methods to create a diverse array of modified nucleosides with tailored properties. beilstein-journals.orgresearchgate.net These synthetic analogs have been instrumental in a wide range of biochemical investigations, from elucidating the mechanisms of DNA repair to developing novel therapeutic strategies. beilstein-journals.org

Current and emerging research trajectories in the field of modified nucleosides are focused on several key areas:

Expansion of the Genetic Alphabet: Researchers are designing unnatural base pairs, some involving modified purines, to expand the genetic code beyond the four canonical bases. rsc.org

Advanced Probes: The development of novel fluorescent and chemically reactive nucleosides continues to provide more sophisticated tools for studying nucleic acid structure, dynamics, and interactions in real-time and within living cells. researchgate.netrsc.org

RNA Therapeutics: The discovery of RNA interference (RNAi) has led to intense interest in using modified oligonucleotides as therapeutic agents. Modifications are incorporated to enhance stability, improve cellular uptake, and reduce off-target effects.

Epigenetics and Epitranscriptomics: There is a growing appreciation for the role of nucleic acid modifications as epigenetic and epitranscriptomic markers that regulate gene expression. biorxiv.org Mass spectrometry and chemical labeling techniques are being refined to detect and quantify these modifications with high sensitivity. researchgate.netbiorxiv.org

Structure

3D Structure

属性

分子式 |

C17H19N5O6 |

|---|---|

分子量 |

389.4 g/mol |

IUPAC 名称 |

2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26)/t9-,11?,12+,15-/m1/s1 |

InChI 键 |

RNSGUQLXDMZREX-BWIWHEPQSA-N |

手性 SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2[C@H]4[C@H](C([C@H](O4)CO)O)O)N=C(NC3=O)N |

规范 SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization of 8 Phenylmethoxy Guanosine

Chemical Synthesis Pathways for 8-(Phenylmethoxy)guanosine

The synthesis of this compound, also known as 8-benzyloxyguanosine, typically involves the modification of a pre-existing guanosine (B1672433) or 2'-deoxyguanosine (B1662781) scaffold. The strategic introduction of the phenylmethoxy moiety at the C8 position is a key step, often preceded by the protection of other reactive groups on the nucleoside.

Strategies for Introducing the Phenylmethoxy Moiety at C8 of Guanosine

A prevalent method for introducing a substituent at the C8 position of guanosine involves an initial halogenation step. Specifically, the C8 position of 2'-deoxyguanosine can be brominated. To prevent unwanted side reactions, the 3' and 5' hydroxyl groups of the sugar moiety are first protected, for instance, with benzoyl groups. The regioselective bromination of this protected 2'-deoxyguanosine yields the 8-bromo derivative.

Following bromination, a nucleophilic substitution reaction is employed to introduce the phenylmethoxy group. The 8-bromo-2'-deoxyguanosine (B1139848) derivative is treated with benzyl (B1604629) alcohol in the presence of a base, such as sodium hydride, which facilitates the displacement of the bromine atom by the benzyloxy group. This results in the formation of 8-(phenylmethoxy)-2'-deoxyguanosine with its hydroxyl groups still protected. The protective groups are subsequently removed, often through catalytic hydrogenation, to yield the final product.

Alternative strategies for C8 functionalization include radical cyclization reactions of guanosine derivatives with tethers at this position, although this is more commonly used to create conformationally constrained nucleosides. clockss.org

Optimization of Precursor Compounds and Reaction Conditions

The efficiency of the synthesis of this compound is highly dependent on the choice of precursors and the optimization of reaction conditions. For the bromination step, protecting the 3' and 5' hydroxyl groups of 2'-deoxyguanosine with benzoyl chloride is a common strategy to ensure the regioselective bromination at the C8 position. This reaction can achieve high yields, often exceeding 85%, when carried out at controlled temperatures, such as 0°C, for several hours.

For the subsequent substitution with the benzyloxy group, the use of an appropriate base is crucial. Sodium hydride is an effective base for this transformation, used in conjunction with benzyl alcohol. The reaction conditions, including solvent and temperature, must be carefully controlled to maximize the yield and minimize the formation of byproducts.

The synthesis of the phosphoramidite (B1245037) derivative of this compound, necessary for its incorporation into oligonucleotides, also requires careful optimization. This involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-hydroxyl group using an agent like 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. These reactions must be performed under anhydrous conditions to prevent hydrolysis.

| Reaction Step | Precursors | Reagents and Conditions | Typical Yield | Reference |

| Protection | 2'-Deoxyguanosine | Benzoyl chloride | >85% | |

| Bromination | 3',5'-O-Dibenzoyl-2'-deoxyguanosine | Bromine in chloroform, 0°C, 4 hours | >85% | |

| Benzyloxy Substitution | 3',5'-O-Dibenzoyl-8-bromo-2'-deoxyguanosine | Benzyl alcohol, Sodium hydride | - | |

| Deprotection | 8-Benzyloxy-3',5'-O-dibenzoyl-2'-deoxyguanosine | Palladium on carbon, Hydrogen gas | - | |

| Phosphitylation | 5'-O-DMT-8-(phenylmethoxy)guanosine | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | - |

Incorporation of this compound into Oligonucleotides

The ability to incorporate modified nucleosides like this compound into synthetic DNA and RNA strands is essential for studying their effects on nucleic acid structure and function. This is primarily achieved through solid-phase synthesis using phosphoramidite chemistry.

Application of Phosphoramidite Chemistry for Oligoribonucleotide Synthesis

Phosphoramidite chemistry is the gold standard for the automated synthesis of oligonucleotides. biotage.co.jp To incorporate this compound into an oligoribonucleotide, it must first be converted into its corresponding phosphoramidite building block. This involves protecting the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group and activating the 3'-hydroxyl group by converting it into a phosphoramidite. The exocyclic amine of guanine (B1146940) is also typically protected, for instance with an isobutyryl group, and for ribonucleosides, the 2'-hydroxyl group is protected with a group like tert-butyldimethylsilyl (TBDMS).

The synthesis cycle on a solid support involves four main steps:

Detritylation: Removal of the 5'-DMT group with a mild acid to expose the free 5'-hydroxyl group. google.com

Coupling: The activated phosphoramidite of this compound is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain in the presence of an activator like tetrazole. biotage.co.jp

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent like iodine. biotage.co.jp

This cycle is repeated until the desired oligonucleotide sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Advances in Solid-Phase Synthesis Techniques for Modified Nucleic Acids

Solid-phase synthesis has seen numerous advancements to improve the efficiency and yield of modified oligonucleotide synthesis. The choice of solid support, such as controlled pore glass (CPG) or polystyrene, can influence the loading capacity and efficiency of the synthesis. biotage.co.jp The development of novel protecting groups for the nucleobases, sugar moieties, and phosphate backbone has been crucial for the successful synthesis of complex oligonucleotides. springernature.comacs.org

For sensitive modifications like this compound, the cleavage and deprotection steps are critical. The use of mild deprotection conditions is necessary to avoid degradation of the modification. nih.gov Furthermore, the purification of the final oligonucleotide, often by high-performance liquid chromatography (HPLC), is essential to obtain a pure product for subsequent applications. nih.gov The use of alternative solvents in the wash steps during synthesis has also been explored to enhance efficiency. google.com

Synthesis of Analogues and Derivatives of this compound for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is a key strategy for understanding structure-activity relationships (SAR). By systematically modifying the structure of the parent compound, researchers can probe the effects of these changes on biological activity.

Analogues can be created by altering the substituent at the C8 position, modifying the sugar moiety, or changing the acyclic linker in acyclic nucleoside analogues. nih.govacs.org For instance, replacing the phenylmethoxy group with other alkoxy groups, such as a methoxy (B1213986) group, can provide insights into the role of the size and hydrophobicity of the substituent. researchgate.net

The synthesis of these analogues often follows similar chemical principles to the synthesis of this compound itself, involving the functionalization of a purine (B94841) precursor. For example, Sonogashira cross-coupling reactions have been used to introduce highly conjugated systems at the C8 position of purine nucleosides. The development of novel catalysts has been important for facilitating these types of reactions.

Modifications to the Phenylmethoxy Side Chain and their Synthetic Routes

The phenylmethoxy group at the 8-position of guanosine is primarily introduced by the nucleophilic displacement of a halogen, typically bromine, from 8-bromoguanosine (B14676). The use of sodium benzylate (BnONa) is a common method to install the benzyloxy moiety. nih.gov While direct modifications to the phenyl ring of the intact nucleoside are not widely reported, the most significant and synthetically useful modification of this side chain is its complete removal.

Reductive Debenzylation: The primary synthetic route for modifying the 8-phenylmethoxy group is its cleavage through catalytic reduction. This process, known as reductive debenzylation or hydrogenolysis, effectively removes the benzyl group, yielding an 8-hydroxyguanosine (B14389) (8-oxoguanosine) derivative. This transformation is a key step in multistep syntheses where the benzyloxy group serves as a protecting group for the 8-oxo functionality. nih.gov

The general reaction involves treating the this compound derivative with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C). nih.gov This method is efficient and proceeds under relatively mild conditions, preserving the integrity of the rest of the nucleoside.

Table 1: Synthetic Routes for Phenylmethoxy Side Chain Modification

| Starting Material | Reagents & Conditions | Product | Purpose/Outcome | Reference |

|---|---|---|---|---|

| N²-Isobutyryl-8-(phenylmethoxy)-2'-deoxycarbaguanosine | H₂, Pd/C | N²-Isobutyryl-8-oxo-7,8-dihydro-2'-deoxycarbaguanosine | Removal of the benzyl protecting group to unmask the 8-oxo function. | nih.gov |

This debenzylation strategy is crucial in the synthesis of various biologically relevant 8-oxoguanosine analogues, which are studied for their roles in oxidative DNA damage and repair mechanisms. The phenylmethoxy group acts as a stable and reliable precursor to the desired 8-oxo group. nih.gov

Exploration of Alternative Nucleoside Scaffold Modifications

Beyond the side chain, the guanosine scaffold of this compound offers multiple sites for chemical derivatization. These modifications aim to alter the compound's physicochemical properties, conformational flexibility, and biological activity.

Modifications of the Ribose Moiety: The sugar portion of the nucleoside is a frequent target for modification.

Carbocyclic Analogues: In these derivatives, the furanose ring oxygen is replaced with a methylene (B1212753) (-CH₂-) group. This change converts the N-glycosidic bond into a more stable C-N bond, rendering the analogue resistant to enzymatic cleavage by phosphorylases or glycosylases. nih.gov The synthesis of carbocyclic this compound derivatives often starts from a carbocyclic precursor that undergoes bromination at C8, followed by substitution with sodium benzylate. nih.gov

Conformationally Restricted Analogues: To reduce the conformational flexibility of the sugar ring, bicyclic structures can be synthesized. For example, cyclopropanation of a double bond within the sugar scaffold, such as in a 3',4'-didehydro nucleoside, can create a rigid 2-oxabicyclo[3.1.0]hexane structure. wgtn.ac.nzresearchgate.net Another approach involves creating bridged nucleosides, where the C8 position of the purine base is tethered to the sugar ring, such as in 8,1'-etheno or 8,2'-ethano bridged guanosine derivatives. clockss.org These modifications lock the glycosidic bond angle and sugar pucker, which can be useful for studying structure-activity relationships. clockss.orgnih.gov

5'-Position Derivatization: The 5'-hydroxyl group is a common site for adding prodrug moieties, such as esters or phosphoramidates (ProTide technology). wgtn.ac.nz These additions are designed to improve cellular permeability and bioavailability, releasing the active nucleoside analogue inside the cell after enzymatic cleavage. wgtn.ac.nzmdpi.com

Modifications of the Purine Base: While the 8-position is occupied by the phenylmethoxy group, other positions on the purine ring can be altered. For instance, the exocyclic N²-amino group is often protected during synthesis, for example as an isobutyryl amide, to prevent side reactions. nih.gov

Table 2: Examples of Nucleoside Scaffold Modifications

| Modification Type | Synthetic Strategy | Example Derivative Class | Key Feature | Reference(s) |

|---|---|---|---|---|

| Carbocyclic Analogue | Replacement of ribose ring oxygen with a methylene group. | 8-(Phenylmethoxy)-2'-deoxycarbaguanosine | Enzymatically stable "glycosidic" C-N bond. | nih.gov |

| Bridged Nucleoside | Radical cyclization of a C8-tethered vinyl group to the ribose. | 8,1'-Etheno-guanosine | Conformationally locked structure. | clockss.org |

| Bicyclic Analogue | Cyclopropanation of a didehydro-sugar precursor. | 2-Oxabicyclo[3.1.0]hexane nucleosides | Rigid sugar conformation. | wgtn.ac.nzresearchgate.net |

| 5'-Prodrug | Esterification or phosphoramidate (B1195095) coupling at the 5'-hydroxyl group. | 5'-Ester or ProTide derivatives | Enhanced cellular uptake. | wgtn.ac.nzmdpi.com |

These synthetic strategies allow for the creation of a diverse library of this compound-derived compounds, each with unique structural features designed to probe or enhance biological function.

Molecular Interactions and Structural Conformational Studies of 8 Phenylmethoxy Guanosine

Influence on N-Glycoside Bond Conformation: Syn vs. Anti Preference in Purine (B94841) Nucleosides

The conformation of the N-glycosidic bond, which connects the purine base to the sugar moiety, is a critical determinant of nucleic acid structure and function. This bond can adopt two main orientations: syn and anti. In the anti conformation, the bulk of the nucleobase is positioned away from the sugar ring, which is the predominant form in standard Watson-Crick base pairing within a right-handed A- or B-form duplex. researchgate.netresearchgate.net Conversely, the syn conformation, where the base is rotated over the sugar ring, is less common in canonical duplexes but is observed in specific structures like Z-DNA and G-quadruplexes. researchgate.netresearchgate.net

The introduction of a bulky substituent at the 8-position of a purine nucleoside, such as the phenylmethoxy (benzyloxy) group in 8-(Phenylmethoxy)guanosine, creates significant steric hindrance. This steric clash between the substituent and the sugar ring preferentially forces the N-glycosidic bond into the syn conformation. researchgate.netresearchgate.netresearchgate.net This shift from the naturally favored anti conformation is a key feature of 8-substituted guanosine (B1672433) derivatives and is the primary driver of their distinct biophysical properties when incorporated into oligonucleotides. researchgate.net The dihedral angle χ, which defines the glycosidic bond orientation, is approximately 0 ± 90° for the syn conformation and 180 ± 90° for the anti conformation. researchgate.net The presence of the bulky benzyloxy group at the C8 position stabilizes the syn form, a structural alteration that has profound implications for duplex stability and base pairing fidelity. researchgate.net

Impact on Nucleic Acid Duplex Stability and Hybridization Properties

The incorporation of this compound, also known as 8-benzyloxyguanosine (bxG), into RNA duplexes has a significant destabilizing effect. researchgate.net This destabilization is a direct consequence of the bulky benzyloxy group at the 8-position, which forces the guanosine into a syn conformation. researchgate.netresearchgate.net For standard Watson-Crick base pairing to occur within an A-form RNA duplex, the guanosine must adopt an anti conformation. researchgate.net The energetic cost of forcing the modified nucleotide from its preferred syn state to the required anti state within the duplex contributes to a significant reduction in thermodynamic stability. researchgate.net

Studies have shown that substituting a single guanosine with this compound in the center of an RNA duplex can decrease the melting temperature (TM) by as much as 16°C. researchgate.net This indicates a substantial loss of stability compared to the unmodified RNA duplex. The destabilizing effect of the benzyloxy group is more pronounced than that of a smaller 8-substituent like a methoxy (B1213986) group. researchgate.net

Thermodynamic parameters derived from UV melting experiments quantify this instability. The change in Gibbs free energy (ΔG°37), enthalpy (ΔH°), and entropy (ΔS°) for duplex formation are all less favorable for duplexes containing this compound compared to their unmodified counterparts. The melting behavior of duplexes with this compound has been observed to be non-two-state, which can complicate the precise determination of thermodynamic parameters. researchgate.net However, the general trend is a clear and significant destabilization. researchgate.netresearchgate.net

Table 1: Thermodynamic Parameters for RNA Duplex Formation

| Duplex Sequence (Modification in bold) | TM (°C) | ΔH° (kcal/mol) | ΔS° (eu) | ΔG°37 (kcal/mol) |

|---|---|---|---|---|

| 5'-GCAGG CAGC-3' / 3'-CGUCC GUCG-5' (Unmodified) | 68.3 | -80.9 | -221.7 | -15.0 |

| 5'-GCAGbxG CAGC-3' / 3'-CGUCC GUCG-5' | 52.3 | - | - | - |

Note: Reliable thermodynamic data (ΔH°, ΔS°, ΔG°37) for the this compound modified duplex was difficult to obtain due to non-two-state melting behavior. The significant drop in TM demonstrates the destabilizing effect. Data adapted from studies on 8-substituted guanosines. researchgate.netresearchgate.net

Mismatch discrimination refers to the ability of an oligonucleotide to distinguish between a perfectly complementary target sequence and one containing a mismatch. This is reflected in the difference in thermodynamic stability between a perfectly matched duplex and a mismatched duplex.

The presence of this compound in an oligoribonucleotide significantly reduces its ability to discriminate against mismatches. researchgate.netresearchgate.net Studies have shown that the presence of this modified nucleoside can decrease mismatch discrimination by 5–25°C relative to the same mismatches in an unmodified context. researchgate.net This means that the thermodynamic penalty for a mismatch opposite this compound is much smaller than for a mismatch opposite a natural guanosine. researchgate.netresearchgate.net

For instance, in a standard RNA duplex, a G-A mismatch is highly destabilizing. However, a duplex containing an this compound paired with an adenine (B156593) (bxG-A) showed a surprising increase in stability compared to the "complementary" bxG-C pair. researchgate.net This loss of specificity occurs because the modified base already introduces significant instability into the duplex; therefore, the additional instability from a mismatch has a less dramatic relative effect. researchgate.netresearchgate.net This property makes oligonucleotides containing this compound potentially useful as probes for detecting multiple sequences simultaneously where high fidelity is not required. researchgate.net

The structural and thermodynamic consequences of 8-substituted guanosines have been studied in both RNA:RNA duplexes and RNA:DNA heteroduplexes. oup.com In the context of RNA:RNA duplexes, as detailed above, the bulky 8-benzyloxy group forces a syn conformation, which clashes with the requirements of the A-form helical structure, leading to significant destabilization. researchgate.net

In RNA:DNA heteroduplexes, the situation is similar. These hybrids typically adopt a conformation that is intermediate between the A-form of RNA and the B-form of DNA. nih.gov However, the fundamental requirement for anti conformation of the purine for Watson-Crick pairing remains. Therefore, the incorporation of this compound is also expected to destabilize RNA:DNA heteroduplexes. Studies on the related 8-oxo-7,8-dihydroguanosine (8-oxoG), which also prefers the syn conformation, have shown that its effect on stability is dependent on the opposing base in the DNA strand. oup.com For 8-oxoG, the base pairing preference in RNA:DNA heteroduplexes was found to be dC > T > dA > dG. oup.com While specific thermodynamic data for this compound in RNA:DNA hybrids is less detailed in the provided sources, the underlying principle of steric hindrance and conformational preference suggests a similar destabilizing role and altered pairing specificity. researchgate.net Circular dichroism spectra of DNA:RNA heteroduplexes containing 8-oxoG indicate a conformation that has similarities to both A-type and B-type structures. nih.gov

Analysis of Mismatch Discrimination in Oligoribonucleotides Containing 8-Substituted Guanosine Derivatives

Spectroscopic Characterization of this compound and its Oligonucleotides

UV-Vis spectroscopy is a fundamental tool for the characterization and analysis of nucleic acids and their components. technologynetworks.com For this compound, UV-Vis spectroscopy can be used to confirm its identity and concentration. The chromophoric purine ring system absorbs UV light, and the specific absorption spectrum, including the wavelength of maximum absorbance (λmax), is characteristic of the compound. vscht.cz Unmodified guanosine has a λmax around 253 nm and a secondary peak near 275 nm. The introduction of the phenylmethoxy group at the 8-position alters the electronic structure of the purine and thus shifts the absorption spectrum, which can be used for its characterization. escholarship.org

In the context of oligonucleotides, UV-Vis spectroscopy is extensively used to monitor the hybridization and melting of duplexes. oup.com The bases in a single-stranded oligonucleotide absorb more UV light than when they are in a stacked, double-helical conformation. This phenomenon is known as the hypochromic effect. By monitoring the absorbance at a specific wavelength (commonly 260 nm for nucleic acids) as a function of temperature, a melting curve can be generated. researchgate.net The midpoint of this transition is the melting temperature (TM), a key indicator of duplex stability. google.com This method was used to determine the significant decrease in TM for RNA duplexes containing this compound, providing quantitative data on its destabilizing effect. researchgate.net The analysis of these melting curves also provides the thermodynamic parameters (ΔH°, ΔS°, and ΔG°) that describe the energetics of duplex formation. researchgate.netrochester.edu

Circular Dichroism (CD) Spectroscopy for Analyzing Helical Geometry and Conformational Changes (e.g., A-RNA Geometry)

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of nucleic acids and proteins by measuring the differential absorption of left- and right-circularly polarized light. In the context of this compound, CD spectroscopy is instrumental in elucidating the profound conformational changes this modification imparts upon oligonucleotides.

Research findings consistently demonstrate that the incorporation of this compound or similar 8-substituted guanosine analogs into single-stranded RNA (ssRNA) or DNA/RNA hybrid strands induces and stabilizes a distinct A-form helical geometry. An A-form helix is a right-handed double helix, but it is wider and more compact than the canonical B-form DNA. This structure is characteristic of double-stranded RNA and DNA-RNA hybrids.

The CD spectrum of an oligonucleotide containing this compound exhibits the classic signatures of A-form geometry. This is characterized by a strong positive Cotton effect (peak) near 260 nm and a strong negative Cotton effect (trough) around 210 nm. This spectral profile is markedly different from that of B-form DNA, which typically displays a positive band near 275 nm and a negative band near 245 nm. The stabilization of this A-like conformation is considered a critical factor for the recognition and activation of endosomal Toll-like receptors (TLRs), such as TLR7 and TLR8, which are known to bind ssRNA.

The table below summarizes the characteristic CD spectral features that distinguish A-form helices, often induced by this compound, from standard B-form helices.

Table 1: Comparison of Characteristic CD Spectral Features for Nucleic Acid Helical Geometries

| Helical Geometry | Wavelength of Major Positive Peak (nm) | Wavelength of Major Negative Trough (nm) | Typical Inducing Conditions/Molecules |

|---|---|---|---|

| A-Form | ~260 nm | ~210 nm | Double-stranded RNA, DNA/RNA hybrids, oligonucleotides containing 8-substituted purines like this compound. |

| B-Form | ~275 nm | ~245 nm | Canonical double-stranded DNA under physiological conditions. |

Theoretical and Computational Approaches in Structural Analysis

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for visualizing and understanding the interactions between this compound and its biological targets at an atomic level. These studies predominantly focus on its binding within the ligand-binding domain of Toll-like receptors 7 and 8 (TLR7/TLR8), for which it acts as a potent agonist.

Molecular docking simulations predict the most probable binding pose of this compound within the receptor's binding pocket. These models reveal a multi-faceted interaction profile crucial for its high-affinity binding. The guanosine moiety typically forms a network of specific hydrogen bonds with key amino acid residues in the receptor, anchoring the molecule in place. For instance, the N1-H, N2-H, and O6 of the guanine (B1146940) base can act as hydrogen bond donors and acceptors, interacting with residues like asparagine, glutamine, or aspartate in the TLR binding site.

Crucially, the 8-phenylmethoxy group is predicted to occupy a deep, hydrophobic pocket within the receptor. The phenyl ring engages in favorable π-π stacking and hydrophobic interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan. The flexible ether linkage allows the phenyl group to adopt an optimal orientation to maximize these van der Waals and hydrophobic contacts, which are critical for the compound's high potency.

Following docking, MD simulations are employed to assess the stability of the predicted binding pose over time (typically on a nanosecond timescale). These simulations confirm the persistence of the key hydrogen bonds and hydrophobic interactions. Furthermore, MD can reveal subtle conformational adjustments in both the ligand and the receptor upon binding, providing a dynamic picture of the recognition event that leads to receptor dimerization and downstream signaling activation.

Table 2: Predicted Molecular Interactions of this compound with TLR7/8 Binding Site Residues

| Moiety of this compound | Type of Interaction | Potential Interacting Receptor Residues (Examples) |

|---|---|---|

| Guanine Base (N1, N2, O6) | Hydrogen Bonding | Aspartate, Asparagine, Glutamine, Glycine backbone |

| Ribose Sugar | Hydrogen Bonding | Serine, Threonine |

| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Tyrosine, Phenylalanine, Tryptophan |

| Methoxy Linker/Phenyl Group | Hydrophobic Interactions | Leucine, Valine, Isoleucine |

Computational Structure-Activity Relationship (SAR) modeling provides a systematic framework for understanding how structural modifications to this compound and related analogs influence their biological activity. For the class of 8-substituted guanine derivatives, SAR studies, often augmented by computational models like Quantitative Structure-Activity Relationship (QSAR), have established several key principles for potent TLR7/8 agonism.

The Role of the 8-Substituent: The presence of a substituent at the C8 position is a primary determinant of activity. Unsubstituted guanosine is inactive. The substituent must be sufficiently bulky to enforce the syn conformation, which is an absolute requirement for fitting into the receptor binding site.

Hydrophobicity and Size: SAR models demonstrate a strong correlation between the hydrophobicity and size of the 8-substituent and agonist potency. The phenylmethoxy group provides an optimal balance of size and lipophilicity to effectively occupy the hydrophobic pocket of the receptor. Modifications that increase hydrophobicity (e.g., adding a halogen to the phenyl ring) can further enhance potency up to a certain point, beyond which steric clashes may occur.

Flexibility of the Linker: The ether linkage in the phenylmethoxy group provides rotational flexibility. Computational SAR studies show this is advantageous, as it allows the terminal aromatic ring to orient itself optimally to maximize favorable contacts within the binding site. In contrast, more rigid linkers can sometimes lead to a decrease in activity if they cannot achieve the ideal binding geometry.

These computational models allow for the rational design of new derivatives. By quantifying the effects of various electronic, steric, and hydrophobic properties, researchers can predict the activity of novel compounds before their synthesis, accelerating the discovery of more potent and selective TLR agonists.

Table 3: General SAR Principles for 8-Substituted Guanine Derivatives as TLR7/8 Agonists

| Structural Feature | General Impact on Activity | Rationale based on SAR Modeling |

|---|---|---|

| Substituent at C8 Position | Essential for activity | Induces the required syn conformation for receptor binding. |

| Size of 8-Substituent | Larger, bulky groups are favored | Fills a specific hydrophobic pocket in the receptor; small groups are less effective. |

| Hydrophobicity of 8-Substituent | Increased hydrophobicity generally increases potency | Enhances binding affinity through hydrophobic interactions within the target pocket. |

| Flexibility of Linker (e.g., ether) | Generally beneficial | Allows the terminal group to adopt an optimal conformation for π-stacking and hydrophobic contacts. |

Biological Activities and Mechanistic Investigations of 8 Phenylmethoxy Guanosine in Model Systems

Immunomodulatory Activities of 8-(Phenylmethoxy)guanosine and Related Analogs

As a member of the C8-substituted guanine (B1146940) ribonucleosides, this compound possesses immunostimulatory properties. researchgate.net This class of molecules is known to activate both humoral and cellular immune responses in a variety of preclinical models. researchgate.net The primary mechanism underlying these effects is the activation of specific innate immune receptors.

Activation of Toll-like Receptor 7 (TLR7) Signaling Pathways in Cellular Models

This compound and its related analogs function as agonists for Toll-like receptor 7 (TLR7). researchgate.netmedchemexpress.com TLR7 is an endosomal pattern recognition receptor that plays a critical role in the innate immune system by detecting single-stranded RNA (ssRNA) from viruses. nih.gov The activation of TLR7 by these synthetic guanosine (B1672433) analogs mimics the natural response to viral pathogens. researchgate.net

Genetic studies using human embryonic kidney (HEK) 293 cells have confirmed that guanosine analogs activate immune cells specifically through TLR7. researchgate.net This activation initiates a downstream signaling cascade that is dependent on the adaptor protein MyD88. The TLR7/MyD88-dependent signaling pathway ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these factors is crucial for the production of various cytokines and the upregulation of costimulatory molecules. researchgate.net

Key cellular players in this response include plasmacytoid dendritic cells (pDCs) and B cells, which express high levels of TLR7. nih.gov Furthermore, the activation of TLR7 by these guanosine analogs in human cells requires endosomal maturation, as inhibiting this process with agents like chloroquine (B1663885) significantly reduces the subsequent activation of NF-κB. researchgate.net

| Cellular Target/Pathway | Role in this compound-mediated Immunomodulation | Key Cellular Models |

| Toll-like Receptor 7 (TLR7) | Primary receptor for the compound and its analogs, initiating the immune response. researchgate.net | Human Embryonic Kidney (HEK) 293 cells, mouse splenocytes, human peripheral blood leukocytes. researchgate.net |

| MyD88 Adaptor Protein | Essential for the downstream signal transduction cascade following TLR7 activation. | TLR7- and MyD88-deficient immune cells. |

| NF-κB & IRF7 Transcription Factors | Activated by the signaling cascade to induce the expression of cytokines and interferons. | Not specified in the provided context. |

| Plasmacytoid Dendritic Cells (pDCs) | A primary cell type expressing TLR7, responsible for producing large amounts of Type I interferons. nih.gov | Human peripheral blood mononuclear cells (PBMCs). frontiersin.org |

| B Lymphocytes | Express TLR7 and are activated by guanosine analogs, leading to proliferation and differentiation. frontiersin.org | Murine B cells. frontiersin.org |

Induction of Type I Interferon Responses in Preclinical Animal Models

A major consequence of TLR7 activation by this compound and related compounds is the robust induction of Type I interferons (IFN-α and IFN-β). researchgate.netmedchemexpress.com The antiviral actions of these guanosine analogs have been largely attributed to their ability to stimulate IFN production. researchgate.net In various animal models, these compounds have been shown to rapidly induce high levels of circulating interferons.

This induction of Type I IFNs creates a widespread "antiviral state" by signaling to surrounding cells to upregulate numerous interferon-stimulated genes (ISGs). researchgate.net These ISGs encode proteins that can inhibit various stages of viral replication. researchgate.net Studies in mice have demonstrated that guanosine analogs like 7-thia-8-oxoguanosine protect against lethal viral challenges, an effect linked to interferon induction. nih.gov This IFN response is central to the compound's broad-spectrum antiviral activity observed in non-human models. nih.gov

Antiproliferative Effects in Cell-Based Assays

Beyond immunomodulation, this compound and its structural relatives have demonstrated direct and indirect effects on cell proliferation, particularly in the context of cancer.

Mechanisms of Apoptosis Induction in Various Cancer Cell Lines (In Vitro Studies)

Several studies have highlighted the antiproliferative properties of 8-substituted guanosine analogs, which can induce apoptosis in cancer cells. nih.gov Research on 2'-Deoxy-8-(phenylmethoxy)guanosine has shown promising antiproliferative effects against cancer cell lines such as multiple myeloma and various leukemias. The mechanism appears to involve the induction of programmed cell death, or apoptosis, in these malignant cells.

The broader class of TLR7 agonists has also been shown to induce apoptosis in cancer cells through a mitochondria-dependent pathway. This process often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity, and the activation of caspases, which are the executive enzymes of apoptosis. nih.gov For instance, TLR7 agonists can trigger apoptosis in squamous cell carcinoma and renal cell carcinoma cell lines. nih.gov While some TLR7 agonists exert their anti-tumor effects indirectly by activating an immune response, others can have direct cytotoxic effects on tumor cells, leading to apoptosis.

| Cancer Cell Line | Observed Antiproliferative Effect | Putative Mechanism |

| Multiple Myeloma & Leukemia | Promising antiproliferative effects. | Induction of apoptosis. |

| Friend Murine Erythroleukemia | Induction of terminal differentiation, halting proliferation. nih.gov | Conversion to end-stage differentiated cells. nih.gov |

| Oral Squamous Cell Carcinoma | Significant growth inhibition. | Apoptosis via mitochondria-dependent pathway. |

| Pancreatic Cancer Cells | Inhibition of proliferation and induction of cell death. biorxiv.org | Induction of apoptosis. biorxiv.org |

| CaCo-2 (Colon Adenocarcinoma) | Cytostatic activity observed with an 8-triazolyl acyclovir (B1169) derivative. tandfonline.com | Not specified. |

Inhibition of Specific Cellular Pathways and Enzymes, including Fibroblast Growth Factor Receptors (FGFRs) and GTP Cyclohydrolase

Research has explored the potential of C-8 substituted guanine derivatives as inhibitors of specific enzymes involved in cancer progression. A recent study focused on designing and synthesizing C-8 substituted guanine derivatives as small molecular inhibitors of Fibroblast Growth Factor Receptors (FGFRs). researchgate.net The FGFR signaling pathway is frequently dysregulated in various cancers, making it a key therapeutic target. oncotarget.com The study found that several synthesized C-8 substituted guanine compounds showed moderate to good antiproliferative activities by inhibiting FGFR1-3. researchgate.net One promising compound potently inhibited SNU-16 (gastric cancer) and MCF-7 (breast cancer) cell lines. researchgate.net While this indicates a potential mechanism for this class of compounds, specific inhibitory data for this compound on FGFRs is not detailed in the available literature.

GTP cyclohydrolase I is the rate-limiting enzyme in the synthesis of tetrahydrobiopterin, a critical cofactor for neurotransmitter production. orpha.net While its deficiency is linked to certain neurological disorders, its direct inhibition by this compound has not been established in the reviewed literature. orpha.net

Antiviral Properties in In Vitro and In Vivo (Non-Human) Models

The antiviral activity of this compound and related analogs is a direct consequence of their immunomodulatory function. researchgate.netmedchemexpress.com These compounds typically lack direct virus-inhibitory properties in standard in vitro cell cultures but demonstrate potent and broad-spectrum antiviral effects in vivo. nih.gov

The mechanism of this antiviral action is the induction of Type I interferons and the subsequent activation of the innate immune system via TLR7. researchgate.net In preclinical rodent models, guanosine analogs such as 7-thia-8-oxoguanosine have shown significant protective effects against a range of viruses, including both RNA and DNA viruses. nih.gov For example, significant protection was observed in mice infected with Semliki Forest virus, San Angelo virus, and encephalomyocarditis virus. nih.gov The compound was also moderately effective against herpes simplex virus type 2. nih.gov This activity underscores the potential of using TLR7 agonists to stimulate a host-directed immune response to control viral infections. mdpi.com However, some studies have noted that while TLR7 agonists induce potent antiviral cytokine responses, this does not always translate to protection from viral transmission in every model, highlighting the complexity of mucosal immunity. asm.org

Inhibition of Viral Replication Pathways by Guanosine Analogues

Guanosine analogues represent a cornerstone of antiviral therapy, primarily by interfering with the synthesis of viral nucleic acids. mdpi.com A key mechanism of action for many of these analogues is the inhibition of viral DNA or RNA polymerases. medchemexpress.com After cellular uptake, these analogues are phosphorylated to their triphosphate form, which can then act as a competitive inhibitor of the natural guanosine triphosphate (GTP) for incorporation into the elongating viral DNA or RNA strand. The incorporation of the analogue can lead to chain termination if it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide, effectively halting viral replication.

Another significant pathway for the inhibition of viral replication by some guanosine analogues is the depletion of the intracellular pool of GTP. researchgate.net This is achieved through the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo synthesis of guanine nucleotides. researchgate.net By reducing the available GTP, the building blocks for viral genome replication become scarce, thereby impeding the production of new virus particles. researchgate.net Some guanosine analogues are also known to have immunostimulatory properties, inducing the production of type I interferons, which play a crucial role in the innate antiviral response. medchemexpress.com This activity is often mediated through the activation of Toll-like receptor 7 (TLR7). medchemexpress.com It has been suggested that this compound may exert antiviral effects through such an immunostimulatory mechanism. medchemexpress.com

Evaluation against DNA and RNA Viruses in Cell Culture Systems

The antiviral activity of guanosine analogues has been extensively evaluated in various cell culture systems against a wide range of DNA and RNA viruses. mdpi.com For instance, acyclovir and its derivatives are potent inhibitors of herpes simplex virus (HSV) and varicella-zoster virus (VZV), both of which are DNA viruses. nih.gov Their mechanism relies on the selective phosphorylation by a viral thymidine (B127349) kinase, leading to high concentrations of the active triphosphate form in infected cells, which then inhibits the viral DNA polymerase. nih.gov

Similarly, guanosine analogues have shown efficacy against RNA viruses. Ribavirin, a broad-spectrum antiviral, is active against several RNA viruses, including influenza virus and respiratory syncytial virus (RSV). atlanticoer-relatlantique.ca Its antiviral action is multifactorial, involving the inhibition of IMPDH, direct inhibition of viral RNA polymerases, and the induction of mutations in the viral genome. researchgate.net

| Guanosine Analogue | Virus Type | Target Virus | Cell Line | Activity (IC50/EC50) | Reference |

| Acyclovir | DNA | Herpes Simplex Virus 1 (HSV-1) | Vero | Not Specified | |

| Ganciclovir | DNA | Human Cytomegalovirus (HCMV) | Not Specified | Not Specified | mdpi.com |

| Ribavirin | RNA | Influenza A | Not Specified | Not Specified | atlanticoer-relatlantique.ca |

| 8-Bromoguanosine (B14676) | Not Specified | Not directly tested as antiviral | Murine B-cells | Induces B-cell proliferation | ndsu.edu |

| 8-Mercaptoguanosine | Not Specified | Not directly tested as antiviral | Murine B-cells | Induces B-cell proliferation | ndsu.edu |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration. Data for this compound is not available.

Modulation of Nucleic Acid Processing Enzymes and Pathways

The therapeutic effects of guanosine analogues are intrinsically linked to their ability to modulate the enzymes and pathways involved in nucleic acid processing.

Guanosine analogues can significantly impact DNA replication and repair. medchemexpress.comkhanacademy.org As previously mentioned, their incorporation into a growing DNA chain can act as a terminator, preventing further elongation. This is a primary mechanism for many antiviral and anticancer nucleoside analogues. nih.gov The process of DNA replication is a highly regulated sequence of events involving multiple enzymes, and the introduction of a structurally similar but functionally deficient analogue can disrupt this delicate process. medchemexpress.comnih.gov

Furthermore, some guanosine analogues can affect DNA repair mechanisms. The presence of an analogue within the DNA strand can be recognized as damage by the cell's repair machinery. For example, 8-oxo-guanine, a product of oxidative DNA damage, is a naturally occurring modified guanine base that can be bypassed by DNA polymerases, leading to mutations. hawaii.eduwou.edu Cells possess specific repair pathways, such as base excision repair (BER), to remove such lesions. wou.edu The introduction of a synthetic analogue like an 8-substituted guanosine could potentially interfere with these repair processes, either by being a substrate for repair enzymes or by inhibiting them. However, specific studies on the effect of this compound on DNA repair mechanisms are lacking.

Guanosine analogues can also influence RNA transcription and translation. escholarship.orgnih.gov During transcription, RNA polymerase synthesizes an RNA copy from a DNA template. escholarship.org The presence of modified guanosine bases, such as 8-oxo-guanine, in the DNA template can lead to transcriptional errors, with RNA polymerase misincorporating adenine (B156593) instead of cytosine opposite the lesion. hawaii.edufrontiersin.org It is conceivable that a synthetic analogue could have similar effects if present in the DNA template.

In the context of translation, the 5' end of eukaryotic messenger RNA (mRNA) is modified with a 7-methylguanosine (B147621) cap, which is crucial for ribosome binding and the initiation of protein synthesis. nih.gov Analogues of this cap structure can act as competitive inhibitors of translation. While this compound is not a cap analogue itself, its potential to interfere with guanosine metabolism could indirectly affect the availability of GTP, a precursor for the cap structure. researchgate.net Moreover, some guanosine analogues have been shown to influence gene expression at the transcriptional level, though the mechanisms are not always fully elucidated.

Effects on DNA Replication and Repair Mechanisms in Model Systems

Broader Guanosine Analog Effects: Relevance to this compound Research

The biological activities of guanosine and its analogues extend beyond their direct involvement in nucleic acid synthesis and can include interactions with other cellular signaling systems.

The purinergic signaling system, which involves extracellular nucleotides and nucleosides like ATP and adenosine (B11128), is a key regulator of numerous physiological processes. ebi.ac.ukglpbio.com Adenosine exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. mdpi.comscilit.com Guanosine has been shown to interact with this system, although the precise nature of this interaction is still under investigation. nih.gov

A significant aspect of adenosine receptor signaling is the formation of receptor heteromers, particularly A1R-A2AR heteromers. These heteromers exhibit unique pharmacological and functional properties compared to the individual receptors. Guanosine has been reported to modulate the activity of these A1R-A2AR heteromers, suggesting a complex interplay between the guanosine and adenosine signaling pathways. This interaction is thought to be relevant for the neuroprotective effects of guanosine. nih.gov While it is plausible that this compound, as a guanosine analogue, could also interact with adenosine receptors, there is currently no direct evidence to support this. The table below lists some known antagonists for adenosine receptors.

| Compound | Target Receptor(s) | Type of Activity | Reference |

| DPCPX | A1 | Selective Antagonist | scilit.com |

| 8-(3-Chlorostyryl)caffeine | A2A | Selective Antagonist | scilit.com |

| Caffeine | A1, A2A | Non-selective Antagonist |

This table provides examples of adenosine receptor antagonists for context; it does not imply that this compound has similar activity.

Modulation of Intracellular Signaling Pathways, such as Cyclic AMP (cAMP) and Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt)

The biological activities of this compound are intricately linked to its ability to modulate key intracellular signaling pathways that govern cellular responses. As a guanosine analog, its primary recognized mechanism of action involves the activation of Toll-like receptor 7 (TLR7), which serves as a crucial starting point for a cascade of downstream signaling events. spandidos-publications.comnih.gov Research into the effects of TLR7 agonists has illuminated the significant roles of the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/Akt) and, to a more complex extent, the Cyclic AMP (cAMP) signaling pathways in mediating the immunological and potential anti-tumor effects of these compounds.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of fundamental cellular processes, including cell survival, growth, proliferation, and apoptosis. mednexus.orgnih.gov Its activation is a frequent event downstream of TLR stimulation. nih.govd-nb.infonih.gov Given that this compound is an agonist of TLR7, it is highly anticipated to influence the PI3K/Akt pathway. spandidos-publications.comnih.gov

Activation of TLR7 by an agonist typically leads to the recruitment of adaptor proteins, which in turn can activate PI3K. nih.gov Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). nih.gov PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is subsequently phosphorylated and activated. nih.gov Activated Akt then phosphorylates a multitude of downstream targets, thereby orchestrating a variety of cellular responses. mednexus.org

Studies on other TLR7 agonists provide strong evidence for the involvement of the PI3K/Akt pathway. For instance, the TLR7/8 agonist R-848 has been shown to induce the phosphorylation of Akt in human polymorphonuclear neutrophils, a key event indicating the activation of the PI3K pathway. aai.org This activation was found to be essential for the anti-apoptotic effects of the TLR agonist. aai.org Similarly, in human plasmacytoid predendritic cells, TLR activation by various ligands leads to PI3K-dependent phosphorylation of Akt. rupress.org Research on the TLR7/8 agonist resiquimod (B1680535) has also demonstrated the activation of the PI3K/Akt-mTOR signaling pathway in Vδ2 T cells. researchgate.net

The activation of the PI3K/Akt pathway by TLR7 agonists has significant implications for their anti-tumor activity. This pathway is often dysregulated in cancer, contributing to uncontrolled cell proliferation and resistance to apoptosis. ahajournals.orgfrontiersin.org By modulating this pathway, TLR7 agonists like this compound could potentially influence tumor cell survival and enhance anti-tumor immune responses. nih.gov

Table 1: Effects of TLR7 Agonists on the PI3K/Akt Signaling Pathway in Different Cell Types

| TLR7 Agonist | Cell Type | Effect on PI3K/Akt Pathway | Reference |

| R-848 (Resiquimod) | Human Polymorphonuclear Neutrophils | Increased phosphorylation of Akt | aai.org |

| R-848 (Resiquimod) | Human Plasmacytoid Dendritic Cells | PI3K-dependent phosphorylation of Akt | rupress.org |

| Resiquimod | Vδ2 T cells | Activation of PI3K/Akt-mTOR signaling | researchgate.net |

| Imiquimod (B1671794) | Murine Fibroblastic Cell Line | Inhibition of PI3K pathway | spandidos-publications.com |

Note: While most studies show activation, some contexts might reveal inhibitory effects, as seen with Imiquimod in a specific cell line.

Modulation of the Cyclic AMP (cAMP) Signaling Pathway

The relationship between this compound and the cAMP signaling pathway is less direct and appears to be more complex. Cyclic AMP is a ubiquitous second messenger that regulates a wide array of cellular functions, including immune responses and inflammation. oup.comcreative-proteomics.com

Some research on the TLR7 agonist imiquimod has revealed a TLR7-independent mechanism for modulating cAMP levels. Imiquimod was found to directly inhibit phosphodiesterase (PDE), the enzyme responsible for degrading cAMP. nih.govtau.ac.il This inhibition leads to an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and downstream signaling. nih.govtau.ac.il This effect of imiquimod has been observed to have anti-inflammatory consequences, such as reduced production of the pro-inflammatory cytokine TNFα and enhanced expression of the anti-inflammatory cytokine IL-10. nih.govtau.ac.il

However, this effect on cAMP does not appear to be a universal characteristic of all TLR7 agonists. For example, the TLR7 agonist loxoribine (B1675258) did not demonstrate the same PDE-inhibitory activity or subsequent increase in cAMP. tau.ac.il This suggests that the modulation of the cAMP pathway by imiquimod is an "off-target" effect, not directly linked to its TLR7 agonism.

Therefore, while it is plausible that this compound could also exhibit off-target effects on cAMP levels, there is currently no direct scientific evidence to support this. Further investigation is required to determine if this compound or its metabolites can directly influence the activity of phosphodiesterases or other components of the cAMP signaling cascade.

Table 2: Comparative Effects of Different TLR7 Agonists on cAMP Signaling

| TLR7 Agonist | Effect on Intracellular cAMP | Mechanism | Reference |

| Imiquimod | Increase | Inhibition of Phosphodiesterase (PDE) (TLR7-independent) | nih.govtau.ac.il |

| Loxoribine | No significant effect | Does not inhibit PDE | tau.ac.il |

| This compound | Not yet determined | - | - |

Advanced Research Methodologies and Future Perspectives in 8 Phenylmethoxy Guanosine Studies

Development of Fluorescent and Radiolabeled Probes for Molecular Tracking and Imaging in Research Applications

To understand the journey and mechanism of action of 8-(Phenylmethoxy)guanosine and its analogs within biological systems, researchers are developing fluorescent and radiolabeled probes. These tools are indispensable for molecular tracking and imaging, allowing for the visualization of the compound's distribution, target engagement, and metabolic fate in real-time.

Fluorescent Probes: The attachment of a fluorescent dye to a molecule like this compound allows for its detection using fluorescence microscopy. mdpi.com This technique is crucial for studying its localization within cells and tissues. For instance, fluorescent probes can help determine if the compound enters specific cellular compartments, such as the endosome where TLR7 is located. nih.gov The choice of fluorophore is critical and depends on factors like brightness, photostability, and potential interference with the biological activity of the parent compound. mdpi.com

Radiolabeled Probes: Radiolabeling involves incorporating a radioactive isotope, such as ¹⁸F or ¹³¹I, into the structure of this compound. acs.orgmdpi.com These radiolabeled analogs can be tracked in vivo using non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). acs.orgmdpi.com This approach provides valuable information on the pharmacokinetics and biodistribution of the compound throughout the body. For example, studies with other radiolabeled guanine (B1146940) derivatives have been conducted to map the in vivo distribution and activity of specific enzymes. acs.org

Interactive Table: Examples of Labeling Techniques for Biological Research

| Labeling Technique | Principle | Common Isotopes/Dyes | Imaging Modality | Key Application |

|---|---|---|---|---|

| Fluorescence Labeling | Attachment of a molecule that emits light upon excitation. | Alexa Fluor dyes, FITC, GFP | Fluorescence Microscopy, Flow Cytometry | Cellular localization and tracking. nih.govthermofisher.com |

| Radiolabeling | Incorporation of a radioactive isotope. | ¹⁸F, ¹³¹I, ¹⁴C, ³H | PET, SPECT, Autoradiography | In vivo distribution and metabolism studies. acs.orggoogle.com |

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) in Understanding Biological Impact

Omics technologies offer a holistic view of the molecular changes induced by this compound. mdpi.comnih.govfrontiersin.org By analyzing the entire set of proteins (proteomics) or RNA transcripts (transcriptomics), researchers can identify the pathways and networks affected by the compound.

Transcriptomics: This technology, often utilizing RNA-sequencing, reveals how this compound alters gene expression. mdpi.commdpi.com For example, a transcriptomic analysis could identify the upregulation of genes involved in the interferon signaling pathway, providing mechanistic insight into its immunostimulatory effects. nih.gov Studies on other compounds have successfully used transcriptomics to understand their impact on immune and metabolic pathways. mdpi.com

Proteomics: Proteomics analyzes changes in protein levels and post-translational modifications following treatment with this compound. mdpi.commdpi.com This can help identify the specific proteins that interact with the compound or are part of the downstream signaling cascade. For instance, a proteomics study might reveal changes in the abundance of proteins involved in TLR7 signaling or interferon-stimulated genes. A recent study on 8-oxoguanine, a related compound, used a chemical proteomics approach to identify proteins that bind preferentially to the modified RNA. nih.gov

Interactive Table: Omics Technologies in Drug Research

| Omics Technology | Molecules Analyzed | Key Information Provided | Example Application |

|---|---|---|---|

| Transcriptomics | RNA | Changes in gene expression. | Identifying pathways affected by a compound. mdpi.com |

| Proteomics | Proteins | Changes in protein abundance and modifications. | Identifying protein targets and downstream effectors. mdpi.com |

| Metabolomics | Metabolites | Alterations in metabolic pathways. | Understanding the metabolic impact of a drug. nih.gov |

| Genomics | DNA | Genetic basis for drug response. | Identifying genetic markers for drug efficacy. mdpi.com |

Novel Chemical Synthesis Strategies for the Generation of Diverse Analogue Libraries

The synthesis of diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies. acs.org These studies aim to identify modifications that can enhance potency, selectivity, or pharmacokinetic properties.

Novel synthetic strategies are being developed to efficiently create these libraries. For example, modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to synthesize 8-arylated guanosine (B1672433) derivatives. nih.gov Other approaches focus on modifying the ribose sugar or the phenylmethoxy group to explore a wider chemical space. acs.orgorganicchemistry.eu The development of efficient, multi-step total synthesis routes is often necessary for creating structurally complex carbocyclic nucleoside analogues. acs.org

Some strategies employed in the synthesis of guanosine analogs include:

Modification at the C8 position: Introducing various substituents at the 8-position of the guanine base can significantly impact biological activity. researchgate.net

Sugar modifications: Altering the ribose moiety, for example, by creating carbocyclic or acyclic analogs, can improve metabolic stability. organicchemistry.euresearchgate.net

Prodrug approaches: Converting the analog into a prodrug can enhance its oral bioavailability. mdpi.com

Exploration of Interdisciplinary Applications: this compound as a Tool Compound in Structural Biology and Chemical Probes

Beyond its therapeutic potential, this compound and its analogs serve as valuable tool compounds in basic research.

Structural Biology: These compounds can be used as ligands to crystallize and solve the three-dimensional structures of their protein targets, such as TLR7. Understanding the precise binding interactions at the atomic level is invaluable for rational drug design and the development of more potent and selective analogs.

Chemical Probes: A well-characterized small molecule like this compound can be used as a chemical probe to investigate complex biological processes. nih.govnih.gov For example, it can be used to selectively activate TLR7 in cell-based assays to study the downstream consequences of this activation. medchemexpress.commedchemexpress.com High-quality chemical probes require high affinity and selectivity for their target, and ideally, a structurally similar but inactive analog should be available as a negative control. nih.gov

Challenges and Opportunities in the Academic Research and Development of this compound Analogs

The development of this compound analogs presents both challenges and opportunities.

Challenges:

Selectivity: A key challenge is to develop analogs with high selectivity for TLR7 over other TLRs, particularly TLR8, to minimize off-target effects. nih.gov

Synthesis Complexity: The synthesis of novel and structurally diverse analogs can be complex and time-consuming. acs.org

Predicting Biological Activity: It remains challenging to predict how structural modifications will translate into changes in biological activity and pharmacokinetic properties.

Opportunities:

New Therapeutic Areas: The immunostimulatory properties of these analogs could be harnessed for new applications, such as in cancer immunotherapy or as adjuvants for novel vaccines. smolecule.com

Understanding Innate Immunity: Further research on these compounds will continue to provide valuable insights into the fundamental mechanisms of innate immunity and TLR signaling. nih.gov

Development of Superior Probes: The creation of more refined fluorescent and radiolabeled probes will enable more sophisticated and detailed investigations into the compound's mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。